(5R,6R)-5,6-Diphenylmorpholin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6R)-5,6-Diphenylmorpholin-2-one is a chiral compound with a morpholine ring substituted with two phenyl groups at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-5,6-Diphenylmorpholin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable carbonyl compound, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(5R,6R)-5,6-Diphenylmorpholin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Scientific Research Applications
Chemistry
In chemistry, (5R,6R)-5,6-Diphenylmorpholin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its structural features could be exploited to develop new drugs with specific biological activities.
Industry
In industry, this compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (5R,6R)-5,6-Diphenylmorpholin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5R,6R)-5,6-Diphenylmorpholin-2-one include other morpholine derivatives with different substituents. Examples include:
- (5R,6R)-5,6-Diphenylmorpholine
- (5R,6R)-5,6-Diphenylmorpholin-2-thione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and chiral configuration. These features confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H15NO2 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(5R,6R)-5,6-diphenylmorpholin-2-one |
InChI |
InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16-/m1/s1 |
InChI Key |
LTPOSIZJPSDSIL-HZPDHXFCSA-N |
Isomeric SMILES |
C1C(=O)O[C@@H]([C@H](N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.